Boc-3-methoxy-L-tyrosine

Description

BenchChem offers high-quality Boc-3-methoxy-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-methoxy-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

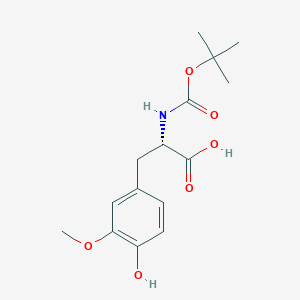

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-11(17)12(8-9)21-4/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQDNEXWFJBUAV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673988 | |

| Record name | N-(tert-Butoxycarbonyl)-3-methoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141900-23-4 | |

| Record name | N-(tert-Butoxycarbonyl)-3-methoxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-3-methoxy-L-tyrosine: Properties, Characterization, and Applications

This guide provides an in-depth exploration of the physical and chemical properties of N-tert-butoxycarbonyl-3-methoxy-L-tyrosine (Boc-3-methoxy-L-tyrosine), a valuable synthetic amino acid derivative. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Importance of Modified Tyrosine Derivatives

L-Tyrosine, a proteinogenic amino acid, plays a critical role in numerous biological processes, serving as a precursor to neurotransmitters like dopamine and hormones such as thyroxine. The chemical modification of its structure, particularly through the introduction of protecting groups and functional moieties, has become a cornerstone of modern medicinal chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers acid-labile protection of the amino group, enhancing stability under neutral or basic conditions, which is crucial for multi-step synthetic protocols[]. The addition of a methoxy group to the phenolic ring at the 3-position further modifies the electronic and steric properties of the amino acid, influencing its biological activity and metabolic stability. Boc-3-methoxy-L-tyrosine, therefore, represents a key building block for the synthesis of complex peptides and pharmacologically active molecules[2][3].

Part 1: Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Boc-3-methoxy-L-tyrosine is fundamental to its application. The following table summarizes its key physical and chemical characteristics, compiled from available data and analysis of structurally related compounds.

| Property | Value | Source(s) |

| Molecular Formula | C15H21NO5 | [2] |

| Molecular Weight | 295.33 g/mol | [2][4] |

| Appearance | White to off-white solid/powder | [2][5] |

| Melting Point | Estimated 92-96 °C | [2] |

| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols. Limited solubility in water. | [6][7] |

| Optical Rotation | Data not available for the 3-methoxy derivative. For Boc-O-methyl-L-tyrosine: [a]D20 = -15 ± 2º (C=1 in DMF) | [2] |

Note: The melting point is an estimate based on the closely related compound Boc-O-methyl-L-tyrosine. The exact value for Boc-3-methoxy-L-tyrosine may vary.

Part 2: Chemical Profile and Reactivity

The chemical behavior of Boc-3-methoxy-L-tyrosine is dictated by its key functional groups: the Boc-protected amine, the carboxylic acid, and the methoxy-substituted phenol.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis due to its stability and ease of removal under specific conditions.

-

Stability : The Boc group is stable to a wide range of reagents and reaction conditions, including basic and nucleophilic environments, making it compatible with many synthetic transformations[].

-

Deprotection : The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM)[8][9]. This orthogonality allows for the selective deprotection of the amine without affecting other acid-labile groups.

Caption: Boc Deprotection Workflow.

Reactivity of the Aromatic Ring

The presence of the electron-donating methoxy and hydroxyl groups on the aromatic ring influences its reactivity in electrophilic aromatic substitution reactions. The 3-methoxy and 4-hydroxyl groups activate the ring, directing incoming electrophiles to the ortho and para positions.

Synthesis and Purification

The synthesis of 3-methoxy-L-tyrosine derivatives can be achieved through chemical or enzymatic routes[10]. A common chemical synthesis approach starts from L-tyrosine and involves several key steps:

-

Protection: The amino and carboxyl groups of L-tyrosine are protected to prevent side reactions. The amino group is typically protected with a Boc group[11].

-

Hydroxylation: A hydroxyl group is introduced at the 3-position of the protected tyrosine. This can be accomplished through methods like the Reimer-Tiemann reaction followed by a Dakin oxidation[10][11].

-

Methylation: The newly introduced 3-hydroxyl group is selectively methylated.

-

Deprotection: The protecting groups are removed to yield the final product[10].

Purification is critical to remove byproducts and unreacted reagents. Recrystallization and preparative High-Performance Liquid Chromatography (HPLC) are the two primary methods for purifying 3-methoxy-L-tyrosine and its derivatives[10].

Caption: Generalized Chemical Synthesis Workflow.

Part 3: Spectroscopic Characterization

The structural elucidation of Boc-3-methoxy-L-tyrosine relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.8 ppm), the aromatic protons (multiplets in the 6.5-7.0 ppm region), and the alpha- and beta-protons of the amino acid backbone[8].

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the Boc group (around 28 and 80 ppm), the methoxy group (around 56 ppm), the aromatic carbons (in the 110-160 ppm region), and the carbonyl, alpha-, and beta-carbons of the amino acid[8].

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretch (urethane): ~3300-3400 cm⁻¹

-

C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

-

C=O stretch (urethane and carboxylic acid): ~1690-1740 cm⁻¹

-

C=C stretch (aromatic): ~1500-1600 cm⁻¹

-

C-O stretch (ether and carboxylic acid): ~1000-1300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of Boc-3-methoxy-L-tyrosine. The expected exact mass is 295.1420 Da. Electrospray ionization (ESI) is a suitable technique, and the compound is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in the positive ion mode[12].

Part 4: Applications in Research and Development

Boc-protected amino acids are indispensable in peptide synthesis and drug discovery[][13]. Boc-3-methoxy-L-tyrosine, with its modified phenolic ring, offers unique advantages:

-

Peptide Synthesis: It serves as a building block for creating peptides with modified properties. The methoxy group can influence the peptide's conformation, solubility, and resistance to enzymatic degradation[2].

-

Drug Development: The 3-methoxytyrosine moiety is found in molecules with potential therapeutic applications. For instance, it is a metabolite of L-DOPA and has been studied in the context of neurological disorders[7][12]. The incorporation of this modified amino acid into drug candidates can modulate their pharmacological profiles[3].

-

Bioconjugation: The functional groups on Boc-3-methoxy-L-tyrosine can be utilized for conjugation to other molecules, such as fluorescent probes or drug delivery systems[3].

Part 5: Experimental Protocols

The following are generalized protocols for the handling and characterization of Boc-3-methoxy-L-tyrosine.

Sample Handling and Storage

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light[2]. For long-term storage, refrigeration (-20°C) is recommended[6][14].

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment, including gloves and safety glasses[15]. Avoid dust formation[15].

Protocol for Boc Deprotection

-

Dissolution: Dissolve Boc-3-methoxy-L-tyrosine in anhydrous dichloromethane (DCM).

-

Acid Addition: Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v) to the solution at 0°C.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product can be precipitated by the addition of cold diethyl ether[8].

Caption: Step-by-step Boc Deprotection Protocol.

Conclusion

Boc-3-methoxy-L-tyrosine is a synthetically versatile and valuable compound for researchers in peptide chemistry and drug discovery. Its unique combination of a Boc-protected amine and a methoxy-substituted phenolic ring provides a platform for creating novel molecules with tailored properties. A thorough understanding of its physical and chemical characteristics, as outlined in this guide, is essential for its successful application in the synthesis of next-generation therapeutics and research tools.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information_OBC_rev1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-Tyr-OMe. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-methoxy-L-tyrosine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-3-amino-L-tyrosine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Tyrosine. Retrieved from [Link]

-

ResearchGate. (n.d.). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B).... Retrieved from [Link]

-

UCLA - Chemistry and Biochemistry. (n.d.). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. Retrieved from [Link]

-

ResearchGate. (2025). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Retrieved from [Link]

- Google Patents. (n.d.). Water soluble L-tyrosine derivatives and process for their preparation.

-

ACS Publications. (n.d.). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]

-

AHH Chemical. (n.d.). Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 300-48-1 | Product Name : 3-Methoxy-L-Tyrosine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tyrosine. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pure L-tyrosine, (b) L-tyrosine-stabilized AgNPs, and (c) L-tyrosine-stabilized AuNPs. Retrieved from [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-Tyr-OMe | C15H21NO5 | CID 7019130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.ucla.edu [chem.ucla.edu]

- 12. 3-methoxy-L-tyrosine | C10H13NO4 | CID 9307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

Boc-3-methoxy-L-tyrosine NMR and mass spectrometry data.

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Analysis of Boc-3-methoxy-L-tyrosine

For researchers and professionals in drug development and peptide synthesis, the unambiguous structural confirmation and purity assessment of starting materials are paramount. Boc-3-methoxy-L-tyrosine, a key N-protected amino acid derivative, is frequently utilized for introducing a methoxy-substituted tyrosine residue into peptide sequences. This guide provides a detailed technical overview of the fundamental analytical techniques—NMR and Mass Spectrometry—used to characterize this compound, grounded in the principles of spectral interpretation and experimental design.

The Molecular Structure of Boc-3-methoxy-L-tyrosine

The foundational step in any analytical discussion is the visualization of the molecular structure. The structure dictates the expected spectral patterns. Boc-3-methoxy-L-tyrosine comprises a tyrosine core, N-terminally protected by a tert-butyloxycarbonyl (Boc) group, with a methoxy group (-OCH₃) at the 3-position of the aromatic ring.

Caption: Chemical structure of N-(tert-butoxycarbonyl)-3-methoxy-L-tyrosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, a detailed structural map can be constructed.

Expertise & Experience: The "Why" Behind the Protocol

The choice of a deuterated solvent is critical. While chloroform-d (CDCl₃) is common, Boc-3-methoxy-L-tyrosine's carboxylic acid and NH protons may exchange or exhibit broad signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it forms hydrogen bonds, resulting in sharper, more observable signals for these exchangeable protons. The spectrometer frequency (e.g., 400 or 500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic and β-protons.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of Boc-3-methoxy-L-tyrosine.

-

Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

-

Analysis: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) on an NMR spectrometer.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The methoxy group offers a distinct singlet, serving as a reliable internal marker.[1]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Boc Group (C(CH₃)₃) | ~1.3 - 1.4 | Singlet (s) | 9H | The nine protons are chemically equivalent due to free rotation and are shielded, appearing far upfield. |

| β-Protons (β-CH₂) | ~2.8 - 3.1 | Multiplet (m) or two Doublets of Doublets (dd) | 2H | These diastereotopic protons are adjacent to the chiral α-carbon and couple to it and each other, resulting in a complex signal. |

| Methoxy Protons (Ar-OCH₃) | ~3.7 - 3.8 | Singlet (s) | 3H | A characteristic singlet for a methoxy group attached to an aromatic ring.[1] |

| α-Proton (α-CH) | ~4.1 - 4.3 | Multiplet (m) | 1H | Coupled to the NH proton and the two β-protons. Its position is downfield due to the adjacent electron-withdrawing nitrogen and carboxyl groups. |

| NH Proton | ~7.0 - 7.5 | Doublet (d) | 1H | Coupled to the α-proton. The chemical shift can be variable and concentration-dependent. Sharper in DMSO-d₆. |

| Aromatic Protons (Ar-H) | ~6.6 - 6.9 | Multiplets (m) | 3H | The three aromatic protons form a complex splitting pattern due to their differing electronic environments and coupling to each other. |

| Phenolic OH | ~9.0 - 9.5 | Singlet (s, broad) | 1H | Appears as a broad singlet downfield; its position is highly dependent on solvent and concentration. |

| Carboxylic Acid OH | ~12.0 - 13.0 | Singlet (s, broad) | 1H | The acidic proton is highly deshielded and appears very far downfield as a broad signal. |

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the carbon backbone of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Boc Methyl Carbons (C(C H₃)₃) | ~28.0 - 28.5 | Highly shielded, aliphatic carbons of the tert-butyl group. |

| β-Carbon (β-CH₂) | ~36.0 - 37.0 | Aliphatic carbon adjacent to the aromatic ring. |

| α-Carbon (α-CH) | ~55.0 - 56.0 | Attached to the electronegative nitrogen atom. |

| Methoxy Carbon (Ar-OC H₃) | ~55.5 - 56.5 | A characteristic shift for an aromatic methoxy carbon.[1] |

| Boc Quaternary Carbon (C (CH₃)₃) | ~78.0 - 79.0 | Shielded quaternary carbon of the Boc group. |

| Aromatic Carbons (Ar-C) | ~112 - 148 | A series of signals for the six aromatic carbons. Carbons attached to oxygen (C-OH and C-OCH₃) will be further downfield (~145-148 ppm). |

| Boc Carbonyl (Boc C=O) | ~155.0 - 156.0 | Carbonyl carbon of the carbamate group. |

| Carboxylic Acid Carbonyl (COOH) | ~173.0 - 174.0 | Deshielded carbonyl carbon of the carboxylic acid group. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation, crucial structural information. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like protected amino acids as it generates intact molecular ions with minimal fragmentation in the source.

Workflow for Mass Spectrometry Analysis

Caption: A typical workflow for ESI-MS analysis of Boc-3-methoxy-L-tyrosine.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 methanol/water or acetonitrile/water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Analysis: Analyze the ions in a mass analyzer to separate them based on their mass-to-charge ratio (m/z).

Data Interpretation: Molecular Ion and Fragmentation

The molecular formula for Boc-3-methoxy-L-tyrosine is C₁₅H₂₁NO₅, with a monoisotopic mass of 295.1369 Da.

-

Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 296.14. Adducts with sodium, [M+Na]⁺ (m/z ~318.12), may also be present.

-

Trustworthiness through Fragmentation: Tandem MS (MS/MS) provides self-validating data by isolating the molecular ion and inducing fragmentation. The resulting fragments are diagnostic for specific structural motifs, particularly the labile Boc group.

A primary fragmentation pathway for Boc-protected amino acids involves the loss of components from the Boc group.[2]

Caption: Key fragmentation pathway of Boc-3-methoxy-L-tyrosine in MS/MS.

Table of Key Fragments:

| m/z (approx.) | Identity | Origin |

| 296.14 | [M+H]⁺ | Protonated molecular ion |

| 240.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 196.09 | [M+H - C₄H₈ - CO₂]⁺ or [M+H - Boc]⁺ | Subsequent loss of CO₂ from the carbamate, representing the protonated 3-methoxy-L-tyrosine |

| 152.07 | [Tyrosine iminium ion - H₂O]⁺ | Cleavage of the carboxyl group and subsequent rearrangement of the amino acid core |

Conclusion

The combination of NMR and mass spectrometry provides a robust and comprehensive characterization of Boc-3-methoxy-L-tyrosine. ¹H and ¹³C NMR confirm the integrity of the carbon-hydrogen framework, including the presence and placement of the key Boc and methoxy functional groups. High-resolution mass spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion, while MS/MS fragmentation patterns offer definitive proof of the structure, particularly the identity of the N-protecting group. For any scientist working with this compound, these analytical techniques are essential for ensuring material quality, validating synthetic outcomes, and maintaining the integrity of downstream applications in research and development.

References

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

Sources

The Strategic Utility of Boc-3-methoxy-L-tyrosine in Advanced Scientific Research: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of N-tert-butoxycarbonyl-3-methoxy-L-tyrosine (Boc-3-methoxy-L-tyrosine), a specialized amino acid derivative with significant, multifaceted applications in modern scientific research. Initially recognized for its role as a major metabolite of L-DOPA, the cornerstone therapy for Parkinson's disease, the utility of this molecule is expanding. We will dissect its core applications, beginning with its critical role in neuroscientific investigations and extending to its burgeoning potential as a sophisticated building block in peptide synthesis and rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of Boc-3-methoxy-L-tyrosine to address complex biological questions and engineer novel therapeutic agents. We will delve into the causality behind experimental choices, provide validated protocols, and offer authoritative grounding for the methodologies discussed.

Introduction: The Molecular Profile of Boc-3-methoxy-L-tyrosine

Boc-3-methoxy-L-tyrosine is a derivative of the naturally occurring amino acid L-tyrosine. Its structure is characterized by two key modifications:

-

The N-terminal tert-butoxycarbonyl (Boc) protecting group: This acid-labile group masks the primary amine, preventing its participation in unwanted side reactions during chemical synthesis, particularly in the stepwise assembly of peptides.[1][2] Its removal is typically achieved under mild acidic conditions, which preserves the integrity of other sensitive functional groups within a growing peptide chain.[3]

-

The 3-methoxy (-OCH3) group on the phenol ring: This modification at the 3-position of the tyrosine side chain fundamentally alters the electronic and steric properties of the aromatic ring. It blocks a potential site of enzymatic action and hydrogen bonding, influencing molecular interactions and metabolic stability.

These features render Boc-3-methoxy-L-tyrosine a molecule of dual interest: as a stable, protected amino acid for synthetic applications and as a crucial biomarker and bioactive molecule in neurobiology.

Foundational Application: Neuroscience and Parkinson's Disease Research

The most established role of 3-methoxy-L-tyrosine is in the context of Parkinson's disease (PD) treatment. L-3,4-dihydroxyphenylalanine (L-DOPA) is the primary drug used to replenish dopamine levels in the brains of PD patients.[4] However, L-DOPA is extensively metabolized in the periphery by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group to the 3-hydroxyl group, forming 3-O-methyldopa, or 3-methoxy-L-tyrosine.[4]

Mechanism of Impact in L-DOPA Therapy

3-Methoxy-L-tyrosine, often abbreviated as 3-OMD, was initially considered an inactive metabolite. However, extensive research has revealed its active role in modulating the efficacy of L-DOPA therapy.[4]

-

Competition for Blood-Brain Barrier Transport: Both L-DOPA and 3-methoxy-L-tyrosine are large neutral amino acids (LNAAs) that rely on the same transporter system (LAT1) to cross the blood-brain barrier.[4] Due to its long plasma half-life (approximately 15 hours compared to about 1 hour for L-DOPA), high circulating levels of 3-methoxy-L-tyrosine can saturate the LAT1 transporter, thereby impeding the entry of L-DOPA into the brain.[4] This competitive inhibition is a significant contributor to the "wearing-off" phenomenon and motor fluctuations experienced by many PD patients on long-term L-DOPA therapy.

-

Inhibition of Astrocyte-Mediated Neuroprotection: Astrocytes play a vital neuroprotective role by taking up L-DOPA and releasing antioxidants like glutathione (GSH). Studies have shown that 3-methoxy-L-tyrosine can inhibit this uptake of L-DOPA by astrocytes, consequently reducing the release of protective GSH and potentially leaving dopaminergic neurons more susceptible to oxidative stress.[4]

The Boc-protected form, Boc-3-methoxy-L-tyrosine, serves as a crucial starting material for synthesizing stable, isotopically labeled standards of 3-methoxy-L-tyrosine. These standards are indispensable for pharmacokinetic and pharmacodynamic studies that aim to quantify the levels of this metabolite in patient samples (e.g., plasma, cerebrospinal fluid) using techniques like mass spectrometry. Understanding the concentration and clearance of 3-methoxy-L-tyrosine is vital for optimizing L-DOPA dosing regimens and for the development of COMT inhibitors as adjunctive therapies.

Emerging Application: A Strategic Building Block in Peptide Synthesis and Peptidomimetics

While less documented than its role in neuroscience, the chemical properties of Boc-3-methoxy-L-tyrosine make it a highly valuable, albeit specialized, building block for solid-phase peptide synthesis (SPPS) and the creation of peptidomimetics. The principles governing the use of other Boc-protected amino acids are directly applicable here.[1][5]

Rationale for Incorporation into Peptides

The decision to incorporate a 3-methoxy-L-tyrosine residue into a peptide sequence is driven by several strategic considerations:

-

Enhanced Metabolic Stability: The methoxy group at the 3-position can sterically hinder or prevent enzymatic modifications that might otherwise occur at the phenol ring, such as phosphorylation or sulfation, which are common post-translational modifications (PTMs) of tyrosine.[6][7] This can increase the in vivo half-life of a peptide therapeutic.

-

Modulation of Receptor Binding and Selectivity: Tyrosine residues are frequently involved in critical hydrogen bonding and pi-stacking interactions within receptor binding pockets, particularly in G protein-coupled receptors (GPCRs).[8][9] Replacing a hydroxyl group with a methoxy group alters these interactions:

-

It removes a hydrogen bond donor.

-

It introduces a bulkier, more lipophilic group. This subtle modification can fine-tune the binding affinity and selectivity of a peptide ligand for its target receptor. For instance, in the design of opioid peptides, modifications to the N-terminal tyrosine residue have been shown to dramatically alter affinity and efficacy at mu, delta, and kappa opioid receptors.

-

-

Probing Structure-Activity Relationships (SAR): Systematically replacing a standard tyrosine residue with 3-methoxy-L-tyrosine in a bioactive peptide allows researchers to probe the importance of the 3-hydroxyl group for the peptide's biological activity. This is a classic medicinal chemistry strategy to build a detailed SAR model.

Experimental Protocol: Incorporation of Boc-3-methoxy-L-tyrosine using Boc-SPPS

The following is a generalized, self-validating protocol for incorporating Boc-3-methoxy-L-tyrosine into a peptide sequence using a manual Boc-based solid-phase peptide synthesis (SPPS) workflow.

Objective: To synthesize a model tripeptide, Ala-3-methoxy-Tyr-Gly, on a rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

Boc-Gly-OH

-

Boc-3-methoxy-L-tyrosine

-

Boc-Ala-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.[5]

-

Wash the resin with DMF (3x) and then DCM (3x).

-

-

First Amino Acid Coupling (Boc-Gly-OH):

-

Deprotection: Treat the resin with 100% TFA for 2 minutes, followed by a 30-minute treatment to remove the Fmoc group (if starting with Fmoc-Rink Amide). Wash with DCM (3x) and DMF (3x).

-

Neutralization: Treat the resin with a 10% DIPEA in DMF solution (2x for 5 minutes each). Wash with DMF (3x).

-

Activation & Coupling: In a separate vial, dissolve Boc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the resin and agitate for 2 hours.

-

Validation (Kaiser Test): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride/DIPEA/DMF mixture.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Second Amino Acid Coupling (Boc-3-methoxy-L-tyrosine):

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the glycine residue.[3] Wash with DCM (3x) and DMF (3x).

-

Neutralization: Treat with 10% DIPEA in DMF (2x for 5 minutes each). Wash with DMF (3x).

-

Activation & Coupling: Activate Boc-3-methoxy-L-tyrosine (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF and couple to the resin for 2 hours.

-

Validation (Kaiser Test): Confirm complete coupling. Wash with DMF (3x) and DCM (3x).

-

-

Third Amino Acid Coupling (Boc-Ala-OH):

-

Repeat the deprotection, neutralization, and coupling steps as described in step 3, using Boc-Ala-OH.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM (3x) and dry under vacuum.

-

Treat the dried resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% Water) for 2-4 hours at room temperature.[5] This step simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group and any other acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[5]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (3x).

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

-

Data Presentation: Expected Mass Spectrometry Results

| Peptide Fragment | Expected m/z (Monoisotopic) |

| [M+H]⁺ (Ala-3-methoxy-Tyr-Gly) | 354.1614 |

| [M+Na]⁺ | 376.1433 |

This table summarizes the expected mass-to-charge ratios for the synthesized tripeptide, which serves as a primary validation point.

Advanced Application: Design of Biased Ligands for GPCRs

A frontier in pharmacology is the development of "biased ligands" or "functionally selective" molecules. These ligands stabilize specific receptor conformations, preferentially activating one intracellular signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent).[8] This can lead to therapeutics with improved efficacy and reduced side effects.

The subtle structural change offered by 3-methoxy-L-tyrosine is an ideal tool for engineering biased agonism. GPCR ligand binding pockets are highly sensitive to minor changes in ligand structure.[10][11] The replacement of a hydrogen-bond-donating hydroxyl with a bulkier, non-donating methoxy group can alter the network of interactions between the ligand and the receptor's transmembrane helices and extracellular loops. This can induce or stabilize a receptor conformation that has a biased coupling preference for intracellular signaling partners.

Experimental Workflow: Assessing Biased Signaling

The following workflow outlines how one might test a peptide library where tyrosine has been substituted with 3-methoxy-L-tyrosine to identify biased ligands for a target GPCR.

Caption: Workflow for identifying biased GPCR ligands.

Conclusion and Future Outlook

Boc-3-methoxy-L-tyrosine is more than just a metabolite; it is a strategic tool for the modern chemical biologist and medicinal chemist. Its established role in neuroscience provides a solid foundation for its use in developing analytical standards and studying the pharmacokinetics of L-DOPA. Furthermore, its unique structural features present exciting opportunities for the rational design of novel peptides and peptidomimetics with tailored properties. By enabling the fine-tuning of receptor interactions and the enhancement of metabolic stability, the incorporation of 3-methoxy-L-tyrosine can accelerate the discovery of next-generation therapeutics, particularly functionally selective ligands for challenging targets like GPCRs. As our understanding of the subtle complexities of drug-receptor interactions deepens, the demand for such precisely modified, non-canonical amino acids will undoubtedly continue to grow.

References

-

Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Retrieved from [Link]

-

ResearchGate. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

PubMed. (n.d.). Chemical biology approaches for studying posttranslational modifications. Retrieved from [Link]

-

PubMed Central. (n.d.). A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity. Retrieved from [Link]

-

Regional Anesthesia and Acute Pain Management. (n.d.). Rational drug design targeting G-protein-coupled receptors: ligand search and screening (review). Retrieved from [Link]

-

PubMed Central. (n.d.). L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat. Retrieved from [Link]

-

PubMed Central. (2021). Post-translational modifications in proteins: resources, tools and prediction methods. Retrieved from [Link]

-

Drug Discovery Chemistry. (n.d.). GPCR-Targeted Drug Design. Retrieved from [Link]

-

bioRxiv. (2022). A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure of Class B GPCRs: new horizons for drug discovery. Retrieved from [Link]

-

PubMed. (2018). Computational Prediction and Analysis for Tyrosine Post-Translational Modifications via Elastic Net. Retrieved from [Link]

-

PubMed Central. (n.d.). The Dynamic Process of Drug-GPCR Binding at Either Orthosteric or Allosteric Sites Evaluated by Metadynamics. Retrieved from [Link]

-

PubMed. (2015). Behavioral and cognitive effects of tyrosine intake in healthy human adults. Retrieved from [Link]

-

PubMed Central. (n.d.). Post-Translational Modification of Proteins in Toxicological Research: Focus on Lysine Acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mass Spectrometry for Post-Translational Modifications - Neuroproteomics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Baseline-dependent effect of dopamine's precursor L-tyrosine on working memory gating but not updating. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Post-translational modifications in proteins: resources, tools and prediction methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Prediction and Analysis for Tyrosine Post-Translational Modifications via Elastic Net - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A structural basis for how ligand binding site changes can allosterically regulate GPCR signaling and engender functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of Class B GPCRs: new horizons for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational drug design targeting G-protein-coupled receptors: ligand search and screening (review) - Luginina - Biochemistry [rjraap.com]

- 11. The Dynamic Process of Drug-GPCR Binding at Either Orthosteric or Allosteric Sites Evaluated by Metadynamics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-3-methoxy-L-tyrosine: Synthesis, Characterization, and Applications of a Key L-DOPA Derivative

Executive Summary: Levodopa (L-DOPA) remains the cornerstone of therapy for Parkinson's disease, yet its efficacy is often complicated by metabolic instability. A significant metabolic pathway involves the O-methylation of L-DOPA by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD), a metabolite with a long half-life that accumulates in plasma and competes with L-DOPA for transport across the blood-brain barrier.[1][2][3] The study of 3-OMD's precise roles and the development of related chemical entities require a stable, synthetically versatile precursor. N-tert-butyloxycarbonyl-3-methoxy-L-tyrosine (Boc-3-methoxy-L-tyrosine) serves this critical role. By protecting the reactive amine group, this derivative provides a stable building block for peptide synthesis, a reference standard for metabolic studies, and a precursor for the development of novel therapeutic agents. This guide details the synthesis, physicochemical properties, analytical methodologies, and core applications of Boc-3-methoxy-L-tyrosine for researchers in neuropharmacology and drug development.

The Strategic Importance of Boc-3-methoxy-L-tyrosine

L-DOPA's therapeutic action is dependent on its conversion to dopamine in the brain. However, peripheral metabolism significantly reduces its bioavailability. One of the primary metabolic routes is the methylation of the 3-hydroxyl group by COMT, yielding 3-O-methyldopa (also known as 3-methoxy-L-tyrosine).[1]

Metabolic Consequences of 3-OMD Formation:

-

Long Half-Life: 3-OMD has a plasma half-life of approximately 15 hours, significantly longer than L-DOPA's one-hour half-life, leading to its accumulation.[1]

-

Competitive Inhibition: As a large neutral amino acid, 3-OMD competes with L-DOPA for active transport across the blood-brain barrier.

-

Potential for Adverse Effects: High levels of 3-OMD have been investigated for a potential role in the long-term side effects of L-DOPA therapy, including motor fluctuations and cytotoxicity from oxidative stress.[4][5]

To rigorously study these effects and to utilize the 3-methoxy-L-tyrosine scaffold in further chemical synthesis, a stable, protected form is essential. The tert-butyloxycarbonyl (Boc) protecting group is ideal for this purpose. It renders the amino group unreactive to many reagents used in subsequent synthetic steps and can be removed under specific, mild acidic conditions.[6] Boc-3-methoxy-L-tyrosine is, therefore, a key enabling tool for advancing research in this field.

Synthesis and Physicochemical Characterization

The most practical route to Boc-3-methoxy-L-tyrosine is a multi-step chemical synthesis starting from the readily available and inexpensive amino acid, L-tyrosine.[7][8][9] Direct selective methylation of L-DOPA is challenging due to the two reactive hydroxyl groups.

Synthetic Pathway Overview

A common synthetic strategy involves the protection of L-tyrosine's functional groups, introduction of a hydroxyl group at the 3-position, selective methylation, and final deprotection steps.[10]

Caption: Illustrative synthetic pathway from L-Tyrosine to Boc-3-methoxy-L-tyrosine.

Experimental Protocol: Synthesis from L-Tyrosine

This protocol is an illustrative example based on established chemical transformations.[8][10]

Step 1: N-Boc Protection of L-Tyrosine

-

Suspend L-Tyrosine in a 1:1 mixture of dioxane and water.

-

Add a base such as sodium bicarbonate or triethylamine to adjust the pH to ~9.

-

Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the pH.

-

Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Acidify the mixture with 1N HCl to pH 2-3 and extract the product, N-Boc-L-tyrosine, with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the product.

Step 2: Ortho-Formylation (Reimer-Tiemann Reaction) [8]

-

Dissolve N-Boc-L-tyrosine in chloroform.

-

Add powdered sodium hydroxide and a catalytic amount of water.

-

Reflux the mixture for 4-5 hours.

-

After cooling, dilute with water and ethyl acetate. Acidify the aqueous layer to pH 1 and extract the product, N-Boc-3-formyl-L-tyrosine.

Step 3: Hydroxylation (Dakin Reaction) and O-Benzylation [8]

-

Dissolve the formylated intermediate in a solution of aqueous NaOH.

-

Add 30% hydrogen peroxide dropwise at 0°C and allow the reaction to proceed at room temperature.

-

Once the reaction is complete, acidify to yield the catechol intermediate.

-

Protect the more reactive 4-hydroxyl group selectively using benzyl bromide (BnBr) and a mild base like K₂CO₃ in DMF.

Step 4: 3-O-Methylation

-

Dissolve the O-benzylated intermediate in a suitable solvent like acetone or DMF.

-

Add a base (e.g., K₂CO₃) and a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (DMS).

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by extraction to isolate the fully protected intermediate.

Step 5: Final Deprotection (Hydrogenolysis)

-

Dissolve the intermediate in methanol or ethyl acetate.

-

Add a palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the benzyl group is cleaved.

-

Filter the catalyst through Celite and concentrate the filtrate in vacuo to yield the final product, Boc-3-methoxy-L-tyrosine.

Physicochemical Properties

Quantitative data for the parent compound, 3-methoxy-L-tyrosine, provides a baseline for its protected derivative.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | [11] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1][11] |

| Molecular Weight | 211.21 g/mol | [1][11] |

| CAS Number | 7636-26-2 | [1] |

| Appearance | Solid | [12] |

| Solubility | Slightly soluble in water, DMSO, DMF | [12] |

Note: The Boc-protected derivative (C₁₅H₂₁NO₆) will have a molecular weight of 311.33 g/mol and exhibit increased solubility in organic solvents like dichloromethane, ethyl acetate, and methanol.

Core Applications in Research and Development

Building Block in Peptide Synthesis

Boc-3-methoxy-L-tyrosine is a valuable building block in Solid-Phase Peptide Synthesis (SPPS).[13][14] The Boc group provides robust protection for the α-amino group, allowing for the sequential coupling of amino acids to form a peptide chain. Its use enables the site-specific incorporation of a 3-OMD residue into peptides to study enzyme-substrate interactions, receptor binding, or to create novel peptide-based therapeutics.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol for Boc Deprotection: [15]1. Dissolve the Boc-3-methoxy-L-tyrosine in a minimal amount of dichloromethane (DCM). 2. Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio of TFA to DCM. 3. Stir the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by the evolution of CO₂ gas (isobutylene is also formed). [16][17]Caution: Perform in a well-ventilated fume hood. Do not seal the reaction vessel. 4. Remove the TFA and DCM under reduced pressure (in vacuo). 5. Co-evaporate with additional DCM or toluene several times to remove residual TFA. 6. The resulting product is the TFA salt of 3-methoxy-L-tyrosine, which can be used directly or neutralized with a mild base if the free amine is required.

Conclusion and Future Outlook

Boc-3-methoxy-L-tyrosine is more than a simple derivative; it is a fundamental tool for advancing our understanding of L-DOPA metabolism and for developing next-generation therapeutics for Parkinson's disease. Its stability, synthetic versatility, and critical role as a precursor for analytical standards and novel peptide structures underscore its importance. Future research will likely leverage this compound to create sophisticated prodrugs that can bypass competitive transport mechanisms at the blood-brain barrier, design highly selective peptide-based diagnostic agents for neurological imaging, and further probe the complex and potentially detrimental effects of 3-OMD accumulation in chronic L-DOPA therapy.

References

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available from: [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

-

3-O-Methyldopa. Wikipedia. Available from: [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available from: [Link]

-

Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available from: [Link]

-

Lee, E. S., et al. (2008). The role of 3-O-methyldopa in the side effects of L-dopa. Neuroscience Letters, 436(2), 173-177. Available from: [Link]

-

Fukushima, T., et al. (2015). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. Journal of Chromatographic Science, 53(7), 1149-1155. Available from: [Link]

-

The role of 3-O-methyldopa in the side effects of L-DOPA | Request PDF. ResearchGate. Available from: [Link]

-

Nutt, J. G., et al. (1987). 3-O-methyldopa and the response to levodopa in Parkinson's disease. Annals of Neurology, 21(6), 584-588. Available from: [Link]

-

3‐O‐Methyldopa and the response to levodopa in Parkinson's disease. OHSU Elsevier. Available from: [Link]

-

Eslami, S., et al. (2007). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride. Journal of Chromatographic Science, 45(8), 517-524. Available from: [Link]

-

Sun, D., et al. (2013). Synthesis of New DOPA Derivative from L-Tyrosine for Construction of Bioactive Compound. Asian Journal of Chemistry, 25(18), 10357-10359. Available from: [Link]

-

General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. Available from: [Link]

-

Jung, M. E., & Lazarova, T. I. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 62(6), 1553-1555. Available from: [Link]

-

Synthesis of Boc-protected amines. Beilstein Journals. Available from: [Link]

-

Chen, C., et al. (2000). An improved synthesis of selectively protected L-dopa derivatives from L-tyrosine. The Journal of Organic Chemistry, 65(8), 2574-2576. Available from: [Link]

-

3-methoxy-L-tyrosine. PubChem. Available from: [Link]

-

An Improved Synthesis of Selectively Protected l -Dopa Derivatives from l -Tyrosine. ResearchGate. Available from: [Link]

-

l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie. Available from: [Link]

-

Introduction to Peptide Synthesis. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature Experiments. Available from: [Link]

-

Boc-3-amino-L-tyrosine. PubChem. Available from: [Link]

-

Aldrich, L. N., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1195-1200. Available from: [Link]

Sources

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. 3-O-methyldopa and the response to levodopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. asianpubs.org [asianpubs.org]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. An improved synthesis of selectively protected L-dopa derivatives from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 15. rsc.org [rsc.org]

- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Role of the Boc Protecting Group in 3-Methoxy-L-Tyrosine Chemistry

Introduction: The Strategic Imperative for Protection

In the precise world of drug development and peptide synthesis, the ultimate structure of a molecule is paramount. 3-Methoxy-L-tyrosine is a valuable, non-proteinogenic amino acid derivative utilized in the synthesis of complex peptides and pharmacologically active molecules. Its structure, however, presents a significant challenge to the synthetic chemist: multiple reactive functional groups. The α-amino group, the carboxylic acid, and the phenolic hydroxyl group all possess the potential to react out of turn, leading to unwanted side products, low yields, and complex purification challenges.[1][2]

To orchestrate the desired sequence of reactions, chemists employ a strategy of "protection and deprotection," temporarily masking certain functional groups to render them inert.[1] Among the arsenal of protective groups, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly for the protection of the α-amino function.[3] This guide provides an in-depth examination of the Boc group's critical role, exploring the causality behind its application to 3-methoxy-L-tyrosine, detailed experimental protocols for its installation and removal, and its strategic importance in multi-step synthesis.

The Boc Group: A Profile of an Ideal Protector

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group prized for its stability and reliability.[3][4] Its popularity stems from several key characteristics:

-

Ease of Installation: It can be readily introduced onto an amino group using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under mild basic conditions.[5][6]

-

Robust Stability: Boc-protected amines are stable to a wide range of non-acidic reagents, including most bases and nucleophiles, which is crucial for subsequent reaction steps.[4][5][7]

-

Clean and Mild Removal: The Boc group is efficiently cleaved under moderately strong acidic conditions, most commonly with trifluoroacetic acid (TFA), regenerating the free amine.[4][5][8] This cleavage proceeds with gaseous byproducts (isobutylene and carbon dioxide), simplifying purification.[4][9]

-

Orthogonality: The acid-lability of the Boc group is fundamentally different from the conditions required to remove other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group or benzyl-based groups removed by hydrogenolysis. This "orthogonality" allows for selective deprotection, a critical requirement in complex syntheses.[5][10][]

Boc Protection of 3-Methoxy-L-Tyrosine: The Foundational Step

The first step in utilizing 3-methoxy-L-tyrosine in a synthetic workflow, such as peptide synthesis, is the protection of its α-amino group. This prevents the amine from acting as a nucleophile and engaging in unwanted reactions, such as self-polymerization during carboxyl group activation.[2]

Mechanism of Boc Protection

The protection reaction is a nucleophilic acyl substitution. The nitrogen atom of the amino acid's α-amino group acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride.[6][8] The presence of a mild base deprotonates the nitrogen, enhancing its nucleophilicity. The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable intermediate readily decomposes to form carbon dioxide and tert-butoxide, which is protonated by the solvent.[6][12]

Experimental Protocol: Synthesis of N-α-Boc-3-methoxy-L-tyrosine

This protocol describes a standard procedure for the Boc protection of an amino acid.

Materials:

-

3-methoxy-L-tyrosine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)[13]

-

Dioxane (or a 1:1 mixture of Dioxane and Water)[13]

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl) or Potassium Hydrogen Sulfate (KHSO₄) solution[13]

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Dissolve 3-methoxy-L-tyrosine in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (typically 1 M). The base is crucial for deprotonating the amino group, increasing its nucleophilicity.

-

Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

-

To the stirred solution, add a solution of di-tert-butyl dicarbonate (typically 1.1 equivalents) dissolved in dioxane dropwise.[13]

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.[13]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and perform a wash with a nonpolar solvent like ether or hexane to remove any unreacted Boc anhydride.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl.[13] The product, being a carboxylic acid, will precipitate out of the aqueous solution upon protonation.

-

Extract the product into ethyl acetate (3x volumes). The organic layers are combined.

-

Wash the combined organic layers with water and then with brine to remove residual acid and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-α-Boc-3-methoxy-L-tyrosine, often as a foam or oil.[13][14] The product can be purified further by crystallization or chromatography if necessary.

The Boc Group in Action: Enabling Peptide Bond Formation

With the α-amino group of 3-methoxy-L-tyrosine safely masked, the carboxylic acid can be activated for peptide coupling without the risk of intramolecular or intermolecular side reactions involving the amine.

Workflow: Dipeptide Synthesis

The general workflow involves activating the carboxyl group of Boc-3-methoxy-L-tyrosine, which allows it to be attacked by the free amino group of a second amino acid (or peptide), forming a new peptide bond.

Caption: Workflow for a standard dipeptide synthesis.

This process ensures that the peptide chain is extended in the correct sequence. The Boc group remains intact throughout the coupling reaction and is only removed in a dedicated deprotection step when the N-terminus needs to be revealed for the next coupling cycle.[8]

Deprotection: Unmasking the Amine for Chain Elongation

The removal of the Boc group is the critical step that allows for the stepwise elongation of a peptide chain.[3] This is almost universally achieved with a strong acid, such as trifluoroacetic acid (TFA).[15][16]

Mechanism of Acid-Catalyzed Deprotection

The deprotection mechanism is a robust and well-understood acid-catalyzed elimination.[4][9]

-

Protonation: The reaction begins when the carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[4][9]

-

Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This fragmentation generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][9]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine of 3-methoxy-L-tyrosine.[4][9]

-

Final State: Under the acidic conditions, the newly liberated amine is protonated, forming an ammonium salt (e.g., a trifluoroacetate salt).[4][9] This salt is then neutralized in a subsequent step before the next coupling reaction.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocol: TFA-mediated Boc Deprotection

CAUTION: Trifluoroacetic acid is highly corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

-

N-α-Boc-protected peptide (e.g., Boc-3-methoxy-L-tyrosinyl-peptide)

-

Dichloromethane (DCM), reaction grade

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected substrate in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add an excess of TFA, often in a 1:1 or 1:4 ratio with DCM (e.g., 25-50% TFA in DCM).[17][18] Anisole or thioanisole may be added as scavengers to trap the tert-butyl cation, preventing it from alkylating sensitive residues like tryptophan or methionine.[5][15]

-

Stir the reaction at room temperature for 30-120 minutes. The reaction is typically accompanied by bubbling as CO₂ evolves.[13][17]

-

Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

-

Once complete, remove the TFA and DCM under reduced pressure (rotary evaporation). It may be necessary to co-evaporate with toluene to remove residual TFA.

-

The resulting residue is the TFA salt of the deprotected amine. To isolate it, add a large volume of cold diethyl ether to the residue. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with additional cold ether, and dry under vacuum.[13] The resulting amine salt is typically used directly in the subsequent neutralization and coupling step.

Analytical Characterization Summary

Confirmation of successful protection and deprotection is essential. The following table summarizes the expected changes in analytical data.

| Compound | Technique | Expected Observation |

| 3-methoxy-L-tyrosine | ¹H NMR | Presence of a single α-proton signal. |

| MS (ESI+) | Expected m/z for [M+H]⁺. | |

| N-α-Boc-3-methoxy-L-tyrosine | ¹H NMR | Appearance of a large singlet around 1.4 ppm (9H) corresponding to the Boc group's tert-butyl protons.[13] A downfield shift of the α-proton signal is also expected. |

| MS (ESI+) | m/z increases by 100.12 units corresponding to the addition of C₅H₈O₂. | |

| Deprotected Amine (TFA Salt) | ¹H NMR | Disappearance of the singlet at ~1.4 ppm. |

| MS (ESI+) | m/z returns to the original mass of the amine. |

Conclusion: The Indispensable Role of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is a powerful and indispensable tool in the chemical manipulation of 3-methoxy-L-tyrosine. Its strategic application provides the necessary control to prevent unwanted side reactions, enabling its efficient and predictable incorporation into complex molecules like therapeutic peptides. The Boc group's robust stability, combined with its clean, acid-labile removal, exemplifies the principles of an ideal protecting group. Mastery of its use, from the initial protection reaction to the final deprotection step, is fundamental for researchers and scientists in the field of drug development and synthetic organic chemistry.

References

- Benchchem. The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide.

- Fields, G. B. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 2013.

- Benchchem. Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.

- Wikipedia.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry.

- Chemistry LibreTexts. 26.7: Peptide Synthesis.

- Biosynth. Protecting Groups in Peptide Synthesis.

- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

- BOC Sciences.

- Study.com.

- Echemi.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- Master Organic Chemistry. Amine Protection and Deprotection.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Fisher Scientific. Amine Protection / Deprotection.

- Common Organic Chemistry. Boc Deprotection - TFA.

- ChemPep. Boc Solid Phase Peptide Synthesis.

- The Royal Society of Chemistry.

- Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. UCLA – Chemistry and Biochemistry.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. homework.study.com [homework.study.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. rsc.org [rsc.org]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. Amine Protection / Deprotection [fishersci.co.uk]

- 17. Boc Deprotection - TFA [commonorganicchemistry.com]

- 18. chempep.com [chempep.com]

A Senior Application Scientist's Guide to the Solubility and Stability of Boc-3-methoxy-L-tyrosine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

N-tert-butoxycarbonyl-3-methoxy-L-tyrosine (Boc-3-methoxy-L-tyrosine) is a critical building block in the synthesis of complex peptides and pharmaceutical intermediates. Its physicochemical properties, particularly solubility and stability, are paramount to ensuring process efficiency, purity of the final product, and successful formulation development. This guide provides an in-depth analysis of the factors governing the solubility and stability of this compound. It outlines field-proven, self-validating experimental protocols to characterize these properties, explains the causality behind experimental choices, and offers best practices for handling and storage. Our approach is grounded in established chemical principles and regulatory expectations, ensuring that the data generated is reliable, reproducible, and relevant for drug development.

Theoretical & Structural Considerations

Understanding the molecular structure of Boc-3-methoxy-L-tyrosine is fundamental to predicting its behavior in different chemical environments.

-

The Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is a bulky, lipophilic moiety.[1] This feature generally increases the solubility of the parent amino acid in organic solvents while decreasing its aqueous solubility. Critically, the Boc group is a carbamate, known to be stable to most nucleophiles and bases but labile under acidic conditions.[2] This acid sensitivity is the primary pathway for its removal (deprotection) and a key consideration in stability studies.[3]

-

The Amino Acid Core: The L-tyrosine backbone provides both a carboxylic acid and a protected amine, making the molecule amphoteric. The solubility will thus be highly dependent on the pH of aqueous solutions.[4]

-

The Methoxy-Substituted Phenolic Ring: The phenolic hydroxyl group of tyrosine is masked by a methoxy group. This modification blocks a key site of potential oxidation and alters the electronic properties of the aromatic ring. While it removes a site for hydrogen bonding, it increases the molecule's overall lipophilicity. Studies on related compounds suggest that methoxy linkers can sometimes be less stable compared to other linkers, a factor that must be experimentally verified for this specific structure.[5][6][7]

A Practical Guide to Determining Solubility

Solubility dictates the choice of reaction solvents, purification methods, and formulation strategies.[8] A comprehensive solubility profile in a range of relevant solvents is therefore indispensable.

Causality of Solvent Selection

The choice of solvents for solubility screening should be systematic and cover a range of polarities and functionalities to mimic potential process and formulation conditions.

-

Aqueous Buffers: To understand pH-dependent solubility, testing across the physiological pH range (e.g., pH 1.2, 4.5, 6.8) is critical, as recommended by WHO and other regulatory bodies for biopharmaceutical classification.[9][10]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are common in peptide synthesis and purification. Their ability to solvate the polar core and the non-polar protecting group is a key performance indicator.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): Often used in reactions, crystallizations, and as co-solvents. The solubility in hydroalcoholic mixtures can be complex and non-linear.[11]

-

Ethers (e.g., THF, Dioxane): Used in specific synthetic steps; their lower polarity will primarily test the influence of the Boc and methoxy groups.[]

-

Chlorinated Solvents (e.g., Dichloromethane): Important for extractions and chromatography, favoring lipophilic compounds.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility and is considered the gold standard for its accuracy and reliability.

Principle: A surplus of the solid compound is agitated in the solvent for a sufficient duration to reach equilibrium. The saturated supernatant is then analyzed to quantify the dissolved solute.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Boc-3-methoxy-L-tyrosine (e.g., 10-20 mg, accurately weighed) to a known volume of the selected solvent (e.g., 1-2 mL) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a period determined by a time-to-equilibrium pre-study (typically 24-48 hours). This ensures the dissolution process has reached a true equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., >10,000 rpm) to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution & Analysis: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Quantify the concentration using a validated HPLC-UV method.[8]

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor. Each experiment must be performed in triplicate to ensure statistical validity.

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, comparative table.

| Solvent System | Polarity Index | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| pH 1.2 Buffer (0.1 N HCl) | 10.2 | 25 | [Experimental Value] | [Experimental Value] |

| pH 4.5 Buffer (Acetate) | 10.2 | 25 | [Experimental Value] | [Experimental Value] |

| pH 6.8 Buffer (Phosphate) | 10.2 | 25 | [Experimental Value] | [Experimental Value] |

| Methanol (MeOH) | 5.1 | 25 | [Experimental Value] | [Experimental Value] |

| Acetonitrile (ACN) | 5.8 | 25 | [Experimental Value] | [Experimental Value] |

| Dimethylformamide (DMF) | 6.4 | 25 | [Experimental Value] | [Experimental Value] |

| Dichloromethane (DCM) | 3.1 | 25 | [Experimental Value] | [Experimental Value] |

Assessing Chemical Stability: A Forced Degradation Approach

Stability testing provides crucial information on the intrinsic stability of the molecule, informs storage conditions, and is a regulatory requirement for developing stability-indicating analytical methods.[13][14] Forced degradation (stress testing) is the most effective way to achieve this.

Rationale for Stress Conditions (ICH Q1A/Q1B)

The selected stress conditions are designed to accelerate degradation and identify likely degradation pathways that could occur under long-term storage.[15][16]

-

Acid Hydrolysis: Targets the acid-labile Boc group.[2][3] Cleavage will yield 3-methoxy-L-tyrosine, CO2, and a tert-butyl cation.[17]

-

Base Hydrolysis: While the Boc group is generally base-stable, other ester-like linkages or the molecule itself could be susceptible to degradation under strong basic conditions.

-

Oxidation: The tyrosine ring, even with the methoxy group, can be susceptible to oxidation, potentially forming quinone-like structures or other oxidative adducts. The benzylic position is also a potential site for oxidation.

-

Thermal Stress: Evaluates the molecule's stability at elevated temperatures, which can accelerate any thermodynamically favorable degradation process.

-

Photostability: Aromatic systems can absorb UV light, leading to photolytic degradation. This is a key parameter for any light-exposed material.

Experimental Protocol: Forced Degradation Study

Principle: Solutions of the compound are subjected to harsh chemical and physical conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient.[15] The resulting mixtures are then analyzed by a high-resolution chromatographic method.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Boc-3-methoxy-L-tyrosine in a suitable solvent where it is highly soluble and stable (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress:

-

Acid: Mix the stock solution with 0.1 N to 1 N HCl. Heat at 40-60 °C for several hours.

-

Base: Mix the stock solution with 0.1 N to 1 N NaOH. Keep at room temperature or heat gently (40 °C) for several hours.

-

Oxidation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours.

-

Thermal: Store the stock solution (and the solid material) at an elevated temperature (e.g., 60-80 °C) for a set period (e.g., 24-48 hours).

-

Photolytic: Expose the stock solution to controlled UV and visible light conditions as per ICH Q1B guidelines.

-

-

Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization & Quenching: For acid/base samples, neutralize the solution before analysis. For oxidative samples, the reaction may be quenched if necessary.

-

Analysis: Analyze all samples, including an unstressed control, using a developed and validated stability-indicating HPLC-UV/MS method.[18][19] The method must be capable of separating the intact parent compound from all major degradation products.

Data Presentation: Stability & Degradation Profile

| Stress Condition | Time (hr) | % Parent Remaining | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |

| 0.1 N HCl, 60 °C | 8 | [Value] | [Value] | [Value] |

| 0.1 N NaOH, 40 °C | 24 | [Value] | [Value] | [Value] |

| 10% H₂O₂, RT | 24 | [Value] | [Value] | [Value] |

| Solid, 80 °C | 48 | [Value] | [Value] | [Value] |

| Solution, ICH Light | 24 | [Value] | [Value] | [Value] |

Visualizing the Workflow

Diagrams provide a clear, at-a-glance understanding of the experimental logic and flow.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]